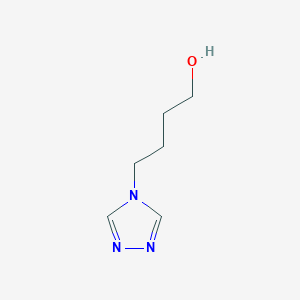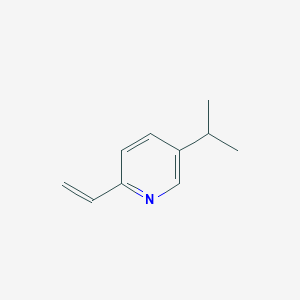
5-Isopropyl-2-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are characterized by the presence of a vinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-vinylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-vinylpyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, allowing the nucleophilic attack on the isopropyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction and improve efficiency. The use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated pyridines, sulfonated pyridines.
Scientific Research Applications
5-Isopropyl-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties, such as enhanced thermal stability and electrical conductivity.
Biology: The compound can be used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty coatings, adhesives, and resins with improved performance characteristics.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-vinylpyridine involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long chains that can interact with other molecules through hydrogen bonding, π-π stacking, and van der Waals forces. The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
4-Vinylpyridine: The vinyl group is attached to the para position, resulting in different reactivity and polymerization behavior.
2-Isopropylpyridine: Lacks the vinyl group, making it less reactive in polymerization reactions.
Uniqueness
5-Isopropyl-2-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical and physical properties. The isopropyl group increases the hydrophobicity and steric hindrance, while the vinyl group allows for polymerization and other addition reactions. This combination makes it a versatile compound with a wide range of applications in various fields.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-ethenyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-6-5-9(7-11-10)8(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
XKUYGXQXSTWMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


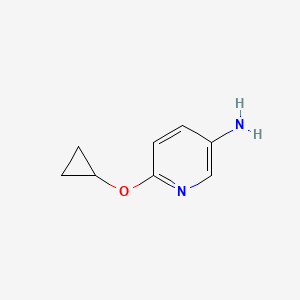
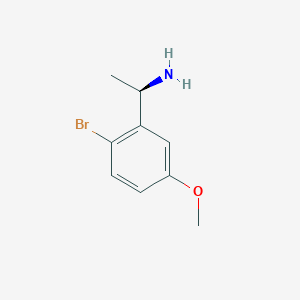
![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
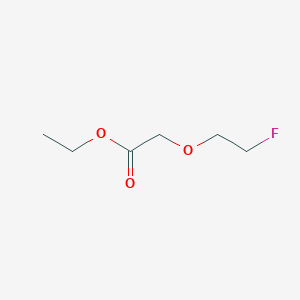
![2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine](/img/structure/B12969908.png)
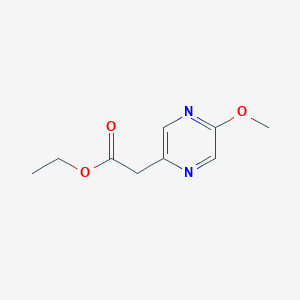
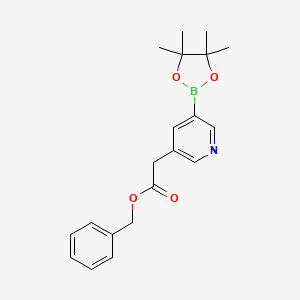

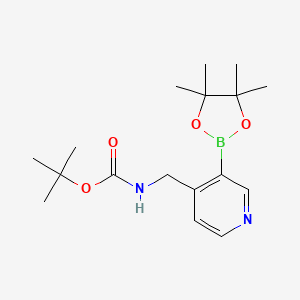
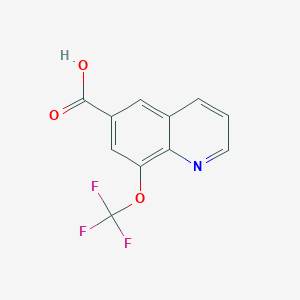
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
